2-(2-Methylaminoethyl)morpholine
Description
2-(2-Methylaminoethyl)morpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is substituted with a 2-methylaminoethyl group (-CH2CH2NHCH3) at the nitrogen position. This substituent introduces both electron-donating effects (via the methylamino group) and structural flexibility due to the ethyl chain. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate solubility, hydrogen-bonding capacity, and steric interactions .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-2-morpholin-2-ylethanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-3-2-7-6-9-4-5-10-7/h7-9H,2-6H2,1H3 |
InChI Key |
GCXOUGWHCRSRPT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CNCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Morpholine Derivatives
Substituent Effects and Structural Diversity
The biological and physicochemical properties of morpholine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methylamino (-NHCH3) and methoxy (-OCH3) groups enhance hydrogen-bonding capacity and solubility, making these derivatives suitable for drug design. Nitro (-NO2) and trifluoroethyl (-CF3) groups increase lipophilicity and metabolic stability, favoring applications in industrial chemistry or CNS-targeting drugs .
- Steric and Stereochemical Effects: Chiral substituents, such as in (2R)-2-(Methoxymethyl)morpholine, enable enantioselective interactions in catalysis or receptor binding, whereas non-chiral analogs (e.g., 4-(2-Aminoethyl)morpholine) are more versatile intermediates .
Physical and Crystallographic Properties
- Crystal Packing: N-(2-Chloroethyl)morpholine forms hydrogen-bonded chains in its crystal structure, driven by N–H⋯O interactions. The chloroethyl group’s orientation perpendicular to the morpholine ring highlights steric constraints, which may differ in methylaminoethyl analogs .
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